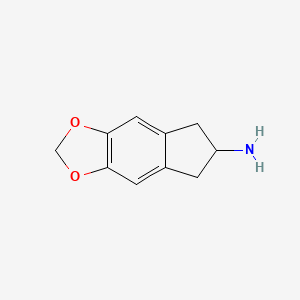

5,6-Methylenedioxy-2-aminoindane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDRMHHCWZAXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC3=C(C=C21)OCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157741 | |

| Record name | 5,6-Methylenedioxy-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-81-2 | |

| Record name | MDAI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MDAI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Methylenedioxy-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDAI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis Pathway of 5,6-Methylenedioxy-2-aminoindane (MDAI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA. Developed in the 1990s by a research team led by David E. Nichols at Purdue University, it has been investigated for its unique pharmacological profile as a selective serotonin (B10506) and norepinephrine (B1679862) releasing agent with reportedly reduced serotonergic neurotoxicity compared to MDMA.[1] This technical guide provides a comprehensive overview of the core synthesis pathway of MDAI, including detailed experimental protocols for key transformations, a summary of quantitative analytical data, and visualizations of the synthetic workflow.

Introduction

MDAI, or this compound, emerged from research focused on developing non-neurotoxic analogues of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] Its rigid indane structure differentiates it from the more flexible phenethylamine (B48288) backbone of MDMA, leading to a distinct pharmacological profile. This guide details the established synthetic route to MDAI, providing a technical resource for researchers in medicinal chemistry and drug development.

Synthesis Pathway Overview

The most commonly cited synthesis of MDAI commences with 3-(3,4-methylenedioxyphenyl)propionic acid.[1][2] The pathway involves a three-step sequence:

-

Intramolecular Friedel-Crafts Acylation: The starting propiophenic acid is first converted to its corresponding acid chloride, which then undergoes an intramolecular cyclization to yield the key intermediate, 5,6-methylenedioxy-1-indanone (B1347314).

-

Oximation: The 1-indanone (B140024) is then reacted with an oximating agent, such as amyl nitrite (B80452), to form 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone.

-

Reduction: Finally, the hydroxyimino ketone (oxime) is reduced to the target primary amine, this compound.

The following sections provide detailed experimental protocols for each of these key transformations.

Experimental Protocols

While the original synthesis by Nichols et al. is frequently referenced, detailed experimental procedures with specific yields are not always reported in secondary literature.[3] The following protocols are based on established chemical transformations analogous to those in the MDAI synthesis.

Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone

This step involves the conversion of 3-(3,4-methylenedioxyphenyl)propionic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation.

Protocol:

-

Acid Chloride Formation: To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a dry, inert solvent such as dichloromethane (B109758), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude acid chloride.

-

Intramolecular Cyclization: Dissolve the crude acid chloride in a suitable solvent for Friedel-Crafts reactions (e.g., dichloromethane or nitrobenzene). Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride, portion-wise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5,6-methylenedioxy-1-indanone can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone

This step involves the oximation of the ketone functionality of the 1-indanone intermediate.

Protocol:

-

Reaction Setup: Dissolve 5,6-methylenedioxy-1-indanone in a suitable alcohol, such as methanol. Add a source of acid, typically hydrochloric acid.

-

Oximation: To the stirred solution, add amyl nitrite dropwise at a controlled temperature (e.g., room temperature). The reaction progress can be monitored by the formation of a precipitate or by TLC.

-

Isolation and Purification: After the reaction is complete, the resulting precipitate of 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone can be collected by filtration. Wash the solid with a cold solvent to remove impurities. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound (MDAI)

The final step is the reduction of the oxime to the corresponding primary amine. Catalytic hydrogenation is a common method for this transformation.

Protocol:

-

Hydrogenation: In a hydrogenation vessel, dissolve 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone in a suitable solvent, such as glacial acetic acid. Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C). A catalytic amount of sulfuric acid may also be added.[1]

-

Reaction: Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction is typically run at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up and Isolation: After the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide) to precipitate the free base of MDAI.

-

Purification and Salt Formation: The crude MDAI freebase can be extracted into an organic solvent, dried, and the solvent evaporated. For purification and stability, the freebase is often converted to a salt, such as the hydrochloride salt, by dissolving it in a suitable solvent (e.g., isopropanol) and adding a solution of hydrochloric acid. The resulting crystalline salt can be collected by filtration and dried.

Data Presentation

The following tables summarize the available quantitative data for MDAI and its key synthetic intermediates.

Table 1: Physical and Analytical Data of MDAI and Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 3-(3,4-Methylenedioxyphenyl)propionic acid | C₁₀H₁₀O₄ | 194.18 | Solid | 85-88 |

| 5,6-Methylenedioxy-1-indanone | C₁₀H₈O₃ | 176.17 | Solid | 162-166 |

| 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone | C₁₀H₇NO₄ | 205.17 | Solid | N/A |

| This compound (MDAI) | C₁₀H₁₁NO₂ | 177.20 | White Powder | N/A |

| This compound HCl | C₁₀H₁₂ClNO₂ | 213.66 | Crystalline Solid | N/A |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | GC-MS (m/z) |

| 5,6-Methylenedioxy-1-indanone | 7.08 (s, 1H), 6.89 (s, 1H), 6.02 (s, 2H), 3.05 (t, 2H), 2.68 (t, 2H) | 205.5, 152.2, 148.1, 142.8, 126.8, 107.9, 105.1, 101.8, 36.4, 25.9 | 176 (M+), 148, 120 |

| This compound (MDAI) | 6.66 (s, 2H), 5.88 (s, 2H), 3.55-3.65 (m, 1H), 3.05 (dd, 2H), 2.55 (dd, 2H) | 146.4, 134.2, 105.5, 100.7, 52.1, 40.2 | 177 (M+), 160, 131, 104 |

Note: NMR data is based on reported values and may vary slightly depending on the solvent and instrument used.[4]

Visualizations

Synthesis Pathway of MDAI

Caption: Synthetic route to this compound (MDAI).

Experimental Workflow

Caption: General experimental workflow for the synthesis of MDAI.

Conclusion

The synthesis of this compound is a well-established, multi-step process that is accessible to researchers with a background in organic synthesis. This guide provides a foundational understanding of the synthetic pathway and the key transformations involved. Further research into optimizing reaction conditions and yields may be beneficial for efficient production for pharmacological and toxicological studies. The provided analytical data serves as a reference for the characterization of the final product and its intermediates.

References

- 1. [PDF] Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle | Semantic Scholar [semanticscholar.org]

- 2. scholar.utc.edu [scholar.utc.edu]

- 3. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. dea.gov [dea.gov]

Physicochemical Properties of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) for Research Applications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA) developed for research purposes to investigate the structure-activity relationships of serotonin-releasing agents.[1][2] As a derivative of the aminoindane class of molecules, MDMAI offers a unique conformational constraint compared to the more flexible phenethylamine (B48288) structure of MDMA.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of MDMAI, detailed experimental protocols for its synthesis, analytical characterization, and pharmacological evaluation, as well as its putative metabolic pathways. This information is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and neuroscience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research compound is fundamental for its proper handling, formulation, and interpretation of experimental results. While experimental data for some properties of MDMAI are limited, reliable in silico prediction tools can provide valuable estimates.

Chemical and Physical Data

| Property | Value | Source |

| Chemical Name | 5,6-Methylenedioxy-N-methyl-2-aminoindane | N/A |

| Synonyms | MDMAI | [2] |

| Chemical Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Predicted pKa | 9.8 (Basic) | Predicted |

| Predicted logP | 1.9 | Predicted |

| Predicted Aqueous Solubility | 0.8 g/L | Predicted |

Note: Predicted values for pKa, logP, and aqueous solubility were generated using publicly available cheminformatics tools and should be considered as estimates. Experimental verification is recommended.

Synthesis and Purification

The synthesis of MDMAI can be achieved through a multi-step process starting from 5,6-methylenedioxy-2-aminoindane (MDAI). The following is a proposed synthetic route based on established chemical transformations.

Proposed Synthesis of MDMAI from MDAI

A plausible synthetic route to MDMAI involves the N-methylation of its precursor, this compound (MDAI).

References

The Discovery and Development of MDMAI: A Technical Overview of the Work of David E. Nichols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the early 1990s, a team of medicinal chemists and pharmacologists led by Dr. David E. Nichols at Purdue University embarked on a research program to develop non-neurotoxic analogues of the popular entactogen, 3,4-methylenedioxymethamphetamine (MDMA).[1][2] A key objective of this research was to separate the desirable empathogenic and introspective effects of MDMA from its associated serotonergic neurotoxicity.[2][3] This endeavor led to the synthesis and pharmacological characterization of a novel series of rigid analogues of MDMA, including 5,6-methylenedioxy-N-methyl-2-aminoindane, or MDMAI.[1] This technical guide provides an in-depth analysis of the discovery and development of MDMAI, focusing on the seminal work conducted by the Nichols laboratory.

Chemical Synthesis

The synthesis of MDMAI, as described by Nichols and his colleagues, involves a multi-step process starting from 3-(3,4-methylenedioxyphenyl)propionic acid. The general synthetic scheme is outlined below. While specific yields for each step in the synthesis of MDMAI were not detailed in the initial publications, the procedures for analogous aminoindanes were well-described.[2]

Synthesis Workflow:

Caption: Synthetic pathway for MDMAI from 3-(3,4-methylenedioxyphenyl)propionic acid.

Pharmacological Profile

The primary pharmacological characteristic of MDMAI is its action as a potent and selective serotonin (B10506) releasing agent (SSRA).[1][4] This contrasts with MDMA, which is a less selective releasing agent, also impacting dopamine (B1211576) and norepinephrine (B1679862) systems to a significant extent.[5][6]

Receptor Binding Affinities

Table 1: Monoamine Transporter Affinities of MDMA and Related Aminoindanes

| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |

| MDMA | 2410 | 8290 | 1190 |

| MMAI | 31 | >10,000 | 3101 |

| MDMAI | Data not available | Data not available | Data not available |

| Data for MDMA and MMAI are provided for comparative purposes.[7][8] |

In Vitro Functional Assays: Neurotransmitter Release

MDMAI's primary mechanism of action is to induce the release of serotonin from presynaptic neurons.[1] This is achieved by interacting with the serotonin transporter (SERT), causing a reversal of its normal function, leading to the efflux of serotonin into the synaptic cleft.[6]

Table 2: Monoamine Release Potencies (EC50, nM) for MDMA and Related Compounds

| Compound | Serotonin (5-HT) Release | Dopamine (DA) Release | Norepinephrine (NE) Release |

| MDMA | ~1100 | ~3200 | ~640 |

| MMAI | 31 | >10,000 | 3101 |

| MDMAI | Data not available | Data not available | Data not available |

| EC50 values for MDMA and MMAI are presented for context.[7][9] |

In Vivo Behavioral Studies: Drug Discrimination

Table 3: Drug Discrimination Data for MDMA and Related Compounds

| Training Drug | Test Drug | Substitution | ED50 (mg/kg) |

| MDMA | MDMA | Full | ~0.27 - 1.5 |

| MDMA | MDMAI | Full | Data not available |

| ED50 values for MDMA vary depending on the training dose and experimental conditions.[10] |

Experimental Workflow for Drug Discrimination:

Caption: General workflow for a two-lever drug discrimination study.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of a test compound (e.g., MDMAI) for the serotonin, dopamine, and norepinephrine transporters.

Materials:

-

Rat brain tissue (e.g., cortex for SERT, striatum for DAT, hippocampus for NET) or cells expressing the recombinant human transporters.

-

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

-

Test compound (MDMAI) at various concentrations.

-

Displacing agent (e.g., a high concentration of a known inhibitor for each transporter to determine non-specific binding).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer and centrifuge to isolate the membrane fraction containing the transporters.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[11][12]

In Vitro Neurotransmitter Release Assay

Objective: To measure the ability of a test compound (e.g., MDMAI) to evoke the release of monoamines from presynaptic nerve terminals.

Materials:

-

Rat brain tissue (e.g., hippocampus for serotonin, striatum for dopamine).

-

[³H]-labeled neurotransmitter (e.g., [³H]5-HT, [³H]DA).

-

Superfusion apparatus.

-

Test compound (MDMAI) at various concentrations.

-

Physiological buffer.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from the desired brain region.

-

Radiolabeling: Incubate the synaptosomes with the [³H]-labeled neurotransmitter to allow for its uptake into the vesicles.

-

Superfusion: Place the radiolabeled synaptosomes in a superfusion chamber and continuously perfuse with physiological buffer to establish a stable baseline of neurotransmitter release.

-

Drug Application: Introduce the test compound (MDMAI) at different concentrations into the superfusion buffer for a defined period.

-

Fraction Collection: Collect the superfusate in fractions at regular intervals.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-neurotransmitter released.

-

Data Analysis: Calculate the percentage of total neurotransmitter released in response to the test compound and determine the EC50 value (the concentration of the compound that produces 50% of the maximal release).[5][6][13]

Drug Discrimination Study

Objective: To assess the subjective effects of a test compound (e.g., MDMAI) by determining if it substitutes for a known training drug (e.g., MDMA) in trained animals.

Materials:

-

Operant conditioning chambers equipped with two levers and a food dispenser.

-

Rats.

-

Training drug (e.g., MDMA) and saline.

-

Test compound (MDMAI) at various doses.

Procedure:

-

Training:

-

On training days, administer either the training drug or saline to the rats.

-

Place the rats in the operant chambers.

-

Reinforce lever presses on one lever (the "drug lever") with a food pellet only after the administration of the training drug.

-

Reinforce lever presses on the other lever (the "saline lever") with a food pellet only after the administration of saline.

-

Continue training until the rats reliably press the correct lever based on the administered substance.

-

-

Testing:

-

Administer a dose of the test compound (MDMAI) to a trained rat.

-

Place the rat in the operant chamber and record the number of presses on each lever during a set period.

-

No food rewards are given during the test session.

-

-

Data Analysis:

-

Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

-

A high percentage of responding on the drug lever indicates that the test compound produces subjective effects similar to the training drug (full substitution).

-

Determine the ED50 value (the dose of the test compound that produces 50% drug-appropriate responding).[14]

-

Conclusion

The research conducted by David E. Nichols and his team in the 1990s on MDMAI and other rigid analogues of MDMA was a pioneering effort in the field of medicinal chemistry aimed at designing safer psychoactive compounds. By constraining the conformation of the amphetamine side chain within an indane ring system, they successfully created a molecule, MDMAI, with a high degree of selectivity for the serotonin system. While the initial goal of creating a completely non-neurotoxic alternative to MDMA was not fully realized, the development of MDMAI provided valuable insights into the structure-activity relationships of serotonin-releasing agents and laid the groundwork for future research into the therapeutic potential of entactogens with improved safety profiles. The lack of readily available quantitative pharmacological data for MDMAI in the published literature highlights the need for further characterization of this and other novel psychoactive substances to fully understand their therapeutic and toxicological potential.

References

- 1. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nida.nih.gov [nida.nih.gov]

- 3. Neurotoxic effects of the alpha-ethyl homologue of MDMA following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Effects of methylenedioxymethamphetamine on the release of monoamines from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the enantiomers of MDA, MDMA and related analogues on [3H]serotonin and [3H]dopamine release from superfused rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low-dose caffeine physical dependence in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. MDMA - Wikipedia [en.wikipedia.org]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A 3-lever discrimination procedure reveals differences in the subjective effects of low and high doses of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) in humans trained to discriminate among d-amphetamine, meta-chlorophenylpiperazine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of MDMAI as a Serotonin Releasing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA), developed in the 1990s by a research team at Purdue University led by David E. Nichols.[1][2] It was designed as a non-neurotoxic entactogen that acts as a selective serotonin (B10506) releasing agent (SRA).[1] This technical guide provides an in-depth overview of the mechanism of action of MDMAI, focusing on its role as a serotonin releasing agent. Due to a notable absence of specific quantitative toxicological and pharmacological data for MDMAI in the public domain, this guide incorporates data from its close structural analog, 5,6-methylenedioxy-2-aminoindane (MDAI), to provide a comparative context.[3][4] Detailed experimental protocols for key assays used to characterize serotonin releasing agents are also provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction

MDMAI, or 5,6-methylenedioxy-N-methyl-2-aminoindane, represents a class of psychoactive compounds known as aminoindanes.[2] Its structure can be conceptualized as a cyclized version of MDMA, where the alpha-methyl group of the alkylamino side chain is fused to the aromatic ring, creating an indane ring system.[1] This structural rigidity significantly alters its pharmacological profile compared to MDMA, leading to a more selective action on the serotonin system.[1] The primary mechanism of action for MDMAI is the release of serotonin from presynaptic neurons.[1]

Quantitative Pharmacological Data

A comprehensive review of scientific literature reveals a scarcity of specific quantitative binding and release data for MDMAI. However, data for its close analog, MDAI, which lacks the N-methyl group, is available and provides insight into the likely pharmacological profile of MDMAI. MDAI acts as a selective serotonin and norepinephrine (B1679862) releasing agent (SNRA).[5]

Table 1: Monoamine Transporter Inhibition Potency of MDAI

| Compound | Transporter | IC50 (nM) |

| MDAI | SERT | 512 [3] |

| NET | 1,426 [3] | |

| DAT | 5,920 [3] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Serotonin Release

The primary pharmacological effect of MDMAI is to induce the release of serotonin (5-HT) from the presynaptic neuron into the synaptic cleft. This action is primarily mediated through its interaction with the serotonin transporter (SERT). The proposed mechanism involves the following steps:

-

Binding to SERT: MDMAI binds to the serotonin transporter on the presynaptic membrane.

-

Transporter Substrate: MDMAI acts as a substrate for SERT and is transported into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, MDMAI interacts with VMAT2 on synaptic vesicles, leading to the release of serotonin from the vesicles into the cytoplasm.

-

Reversal of SERT Function: The increased cytoplasmic serotonin concentration causes the serotonin transporter to reverse its direction of transport, moving serotonin from the cytoplasm into the synaptic cleft.

This cascade of events leads to a significant increase in the extracellular concentration of serotonin, which then acts on postsynaptic serotonin receptors to produce the characteristic subjective effects of entactogens.

Key Experimental Protocols

The characterization of MDMAI as a serotonin releasing agent involves several key in vitro and in vivo experimental techniques.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for the serotonin, dopamine (B1211576), and norepinephrine transporters.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

Protein concentration is determined using a suitable protein assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound (MDMAI).

-

To determine non-specific binding, a high concentration of a known non-labeled ligand is added to a set of wells.

-

The plate is incubated to allow for binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

Scintillation fluid is added to the filters, and radioactivity is counted using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Serotonin Release Assay

This functional assay measures the ability of a compound to induce the release of serotonin from neuronal preparations.

Methodology:

-

Synaptosome Preparation:

-

Rat brain tissue (e.g., striatum or hippocampus) is dissected and homogenized in a sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).

-

The synaptosome pellet is resuspended in a suitable buffer.

-

-

Radiolabel Loading:

-

Synaptosomes are incubated with [³H]serotonin to allow for its uptake via the serotonin transporter.

-

-

Release Assay:

-

The [³H]serotonin-loaded synaptosomes are washed to remove excess radiolabel.

-

The synaptosomes are then incubated with varying concentrations of the test compound (MDMAI).

-

At specified time points, the reaction is stopped, and the synaptosomes are separated from the supernatant by centrifugation or filtration.

-

-

Detection and Analysis:

-

The amount of [³H]serotonin released into the supernatant and remaining in the synaptosomes is quantified by liquid scintillation counting.

-

The percentage of total [³H]serotonin released is calculated for each concentration of the test compound.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal release) is determined.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Methodology:

-

Surgical Implantation:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.

-

The cannula is secured to the skull with dental cement.

-

The animal is allowed to recover from surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

-

Sample Collection:

-

After a stabilization period, baseline dialysate samples are collected at regular intervals.

-

The test compound (MDMAI) is administered (e.g., via intraperitoneal injection).

-

Dialysate samples continue to be collected to measure changes in extracellular serotonin levels over time.

-

-

Sample Analysis:

-

The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

The changes in extracellular serotonin concentration are expressed as a percentage of the baseline levels.

-

Structure-Activity Relationship

The rigid structure of MDMAI, conferred by the indane ring, is a key determinant of its selectivity for the serotonin transporter. This conformational constraint is believed to reduce its affinity for the dopamine and norepinephrine transporters, which is thought to be a factor in the neurotoxicity of less selective compounds like MDMA. The N-methylation of the amino group in MDMAI, as compared to MDAI, likely influences its potency and metabolic profile, though specific data on these aspects are limited.

Conclusion

MDMAI is a potent and selective serotonin releasing agent with a mechanism of action centered on its interaction with the serotonin transporter. Its rigid structure likely contributes to its selectivity and reduced neurotoxic potential compared to MDMA. While specific quantitative pharmacological data for MDMAI remains limited, data from its analog MDAI and the application of standard neuropharmacological assays provide a solid framework for understanding its function. Further research is warranted to fully characterize the quantitative pharmacology and toxicology of MDMAI to better understand its therapeutic potential and risks.

References

In Vitro Characterization of MDMAI's Effects on Serotonin Transporters: A Technical Guide

Disclaimer: The quantitative data presented in this guide pertains to 5,6-methylenedioxy-2-aminoindane (MDAI), a close structural analog of 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI). Due to the limited availability of specific in vitro quantitative data for MDMAI in publicly accessible literature, MDAI is used as a proxy to illustrate the pharmacological profile. This substitution is explicitly noted in the data tables.

Executive Summary

This technical guide provides an in-depth overview of the in vitro characterization of 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI) and its close analog, this compound (MDAI), with a focus on their interactions with the serotonin (B10506) transporter (SERT). MDMAI was developed in the 1990s by a team led by David E. Nichols at Purdue University as a non-neurotoxic serotonin-releasing agent and a putative entactogen.[1][2] It is a cyclized analog of MDMA, where the alpha-methyl group of the side chain is fused to the aromatic ring, forming an indane system, which significantly alters its pharmacological properties compared to MDMA.[2] This guide summarizes the available quantitative data on the binding affinity, uptake inhibition, and release potency of these compounds at SERT. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of experimental workflows and relevant signaling pathways to aid researchers, scientists, and drug development professionals in this field.

Quantitative Data: Interaction with Monoamine Transporters

The following tables summarize the in vitro effects of MDAI on the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. These values are crucial for understanding the compound's potency and selectivity.

Table 1: Monoamine Transporter Uptake Inhibition

| Compound | Transporter | IC50 (nM) | Test System | Reference |

| MDAI | SERT | 106 ± 12 | Rat brain synaptosomes | [3] |

| MDAI | DAT | >10,000 | Rat brain synaptosomes | [3] |

| MDAI* | NET | 1,230 ± 190 | Rat brain synaptosomes | [3] |

*Data for MDAI (this compound) is used as a proxy for MDMAI.

Table 2: Monoamine Release

| Compound | Transporter | EC50 (nM) | Test System | Reference |

| MDAI | SERT | 133 ± 15 | Rat brain synaptosomes | [3] |

| MDAI | DAT | >10,000 | Rat brain synaptosomes | [3] |

| MDAI* | NET | 2,210 ± 320 | Rat brain synaptosomes | [3] |

*Data for MDAI (this compound) is used as a proxy for MDMAI.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to characterize the effects of compounds like MDMAI on serotonin transporters.

Preparation of Rat Brain Synaptosomes

Synaptosomes are resealed nerve terminals that are a valuable tool for studying neurotransmitter uptake and release.

Protocol:

-

Tissue Homogenization:

-

Euthanize rats and rapidly dissect the brain region of interest (e.g., cortex, striatum) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction.

-

-

Washing:

-

Resuspend the pellet in a suitable buffer, such as Krebs-Ringer-HEPES buffer, and centrifuge again at 20,000 x g for 20 minutes at 4°C.

-

Repeat the washing step to further purify the synaptosomes.

-

-

Final Resuspension:

-

Resuspend the final synaptosomal pellet in the appropriate assay buffer to a desired protein concentration, typically determined by a Bradford or BCA protein assay.

-

Serotonin Transporter Binding Assay (e.g., using [³H]citalopram)

This assay measures the affinity of a test compound for the serotonin transporter by its ability to displace a radiolabeled ligand.[4]

Protocol:

-

Incubation Setup:

-

In a 96-well plate, combine the synaptosomal preparation, the radioligand (e.g., [³H]citalopram at a concentration near its Kd), and varying concentrations of the test compound (MDMAI).

-

Include wells for "total binding" (synaptosomes and radioligand only) and "non-specific binding" (synaptosomes, radioligand, and a high concentration of a known SERT inhibitor like fluoxetine).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Synaptosomal Serotonin Uptake Inhibition Assay

This functional assay determines a compound's ability to inhibit the transport of serotonin into the synaptosome.[5]

Protocol:

-

Pre-incubation:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (MDMAI) or vehicle for 10-15 minutes at 37°C.

-

-

Initiation of Uptake:

-

Initiate serotonin uptake by adding a low concentration of [³H]serotonin.

-

-

Incubation:

-

Incubate for a short period (typically 1-5 minutes) at 37°C. This time should be within the linear range of serotonin uptake.

-

-

Termination of Uptake:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC50 value by plotting the percentage of inhibition of serotonin uptake against the log concentration of the test compound.

-

Synaptosomal Serotonin Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded serotonin from synaptosomes.[6]

Protocol:

-

Loading of Synaptosomes:

-

Incubate the synaptosomal preparation with [³H]serotonin for a sufficient time (e.g., 15-30 minutes) at 37°C to allow for uptake and loading into vesicles.

-

-

Washing:

-

Wash the synaptosomes multiple times with fresh buffer to remove extracellular [³H]serotonin. This is often done by gentle centrifugation and resuspension or by superfusion.

-

-

Induction of Release:

-

Expose the [³H]serotonin-loaded synaptosomes to varying concentrations of the test compound (MDMAI).

-

-

Sample Collection:

-

Collect the superfusate or incubation medium at specific time points.

-

-

Quantification and Analysis:

-

Measure the amount of [³H]serotonin released into the collected samples using liquid scintillation counting.

-

Calculate the amount of release as a percentage of the total radioactivity in the synaptosomes.

-

Determine the EC50 value by plotting the percentage of release against the log concentration of the test compound.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

Signaling Pathway Diagrams

MDMA's effects on SERT are not solely due to direct interaction but are also modulated by intracellular signaling cascades. Protein Kinase C (PKC) activation has been shown to regulate SERT function, in part by promoting its internalization from the cell surface.

Additionally, serotonin 5-HT2B receptors have been implicated in the modulation of MDMA-induced serotonin release.

References

- 1. 5,6-Methylenedioxy-2-methylaminoindan|CAS 132741-82-3 [benchchem.com]

- 2. MDMAI - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Entactogenic Properties of 5,6-Methylenedioxy-2-aminoindane (MDMAI) in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-2-aminoindane (MDMAI) is a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA) developed in the 1990s by a team led by David E. Nichols.[1] It is classified as an entactogen and acts as a selective serotonin (B10506) and norepinephrine (B1679862) releasing agent (SNRA).[1] Preclinical studies suggest that MDMAI exhibits entactogenic properties, promoting prosocial behavior with a potentially reduced neurotoxic profile compared to MDMA. This technical guide provides an in-depth overview of the preclinical exploration of MDMAI's entactogenic properties, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform further research and drug development.

Introduction

Entactogens, a class of psychoactive compounds exemplified by MDMA, are characterized by their ability to produce feelings of empathy, emotional openness, and prosociality.[1] These properties have generated significant interest in their therapeutic potential, particularly in the context of psychotherapy. MDMAI was synthesized as a "non-neurotoxic" analogue of MDMA, with its rigid structure intended to reduce the formation of toxic metabolites.[1] Understanding the preclinical pharmacology of MDMAI is crucial for evaluating its potential as a therapeutic agent and for elucidating the structure-activity relationships that govern entactogenic effects. This guide focuses on the core preclinical data and methodologies used to characterize MDMAI's unique profile.

Quantitative Data Presentation

Table 1: Monoamine Transporter Inhibition of MDMA

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Species | Reference |

| MDMA | 2410 | 1190 | 8290 | Human | [2] |

| MDMA | 640 | 1750 | 4870 | Mouse | [2] |

Table 2: Behavioral Effects of MDMAI in Rats

| Dose (mg/kg, s.c.) | Behavioral Effect | Observation | Reference |

| 5, 10, 20, 40 | Open Field Test | Increased exploratory activity, signs of serotonin syndrome, reduced locomotor habituation. | |

| 5, 10, 20, 40 | Prepulse Inhibition (PPI) | Significant disruption of PPI. | |

| 40 | Systemic Toxicity | 90% mortality in the initial behavioral test. |

Table 3: MDMAI Systemic Toxicity (LD50) in Rats

| Route of Administration | LD50 (mg/kg) | Reference |

| Subcutaneous (s.c.) | 28.33 | |

| Intravenous (i.v.) | 35 | |

| Gastric (p.o.) | Not established (up to 40) |

Experimental Protocols

The following sections detail the methodologies for key preclinical experiments used to assess the entactogenic and pharmacological properties of compounds like MDMAI.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of a compound for specific receptors or transporters.

-

Objective: To quantify the affinity (Ki) of MDMAI for the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters.

-

Materials:

-

Cell membranes prepared from cell lines expressing human recombinant monoamine transporters.

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

-

Test compound: MDMAI in a range of concentrations.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (MDMAI).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The membranes are then washed to remove unbound radioligand.

-

The amount of radioligand bound to the membranes is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known selective ligand.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

-

Objective: To determine the potency (IC50) of MDMAI to inhibit the uptake of serotonin, norepinephrine, and dopamine.

-

Materials:

-

Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cells expressing the human transporters.

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA.

-

Test compound: MDMAI in a range of concentrations.

-

-

Procedure:

-

Synaptosomes or cells are pre-incubated with varying concentrations of MDMAI.

-

The radiolabeled neurotransmitter is then added to initiate the uptake reaction.

-

After a short incubation period, the uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.

-

The amount of radioactivity taken up by the synaptosomes or cells is measured.

-

-

Data Analysis: The concentration of MDMAI that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

-

Objective: To measure changes in extracellular serotonin, norepinephrine, and dopamine in specific brain regions following systemic administration of MDMAI.

-

Procedure:

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Habituation: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The animal is placed in a testing chamber and allowed to habituate while the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: MDMAI is administered (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.

-

Analysis: The concentration of monoamines in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Discrimination Studies

This behavioral paradigm assesses the subjective effects of a drug in animals.

-

Objective: To determine if animals perceive the subjective effects of MDMAI as being similar to those of MDMA.

-

Procedure:

-

Training: Animals (typically rats or pigeons) are trained to press one of two levers for a reward (e.g., food pellet). They are trained to associate the administration of a specific drug (e.g., MDMA) with one lever and the administration of a vehicle (e.g., saline) with the other lever.

-

Testing: Once the animals have learned the discrimination, they are administered a test drug (MDMAI) at various doses.

-

Data Collection: The percentage of responses on the drug-appropriate lever is recorded.

-

-

Data Analysis: Full substitution occurs if the animals predominantly press the MDMA-associated lever after MDMAI administration, suggesting similar subjective effects. Partial substitution or no substitution indicates differing subjective effects.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of MDMAI

The primary mechanism of action for MDMAI is believed to be the release of serotonin and norepinephrine via their respective transporters.

Caption: Proposed mechanism of MDMAI as a monoamine releasing agent.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the typical steps involved in an in vivo microdialysis experiment to study the effects of MDMAI.

Caption: A typical workflow for an in vivo microdialysis experiment.

Logical Relationship: MDMAI vs. MDMA

This diagram illustrates the key pharmacological and structural relationships between MDMAI and MDMA.

Caption: Pharmacological and structural comparison of MDMA and MDMAI.

Conclusion

MDMAI presents a compelling case for further investigation as a potential therapeutic entactogen. Preclinical data, although limited in quantitative scope, suggest that it shares the prosocial effects of MDMA while potentially offering a safer neurochemical profile. The lack of comprehensive in vitro binding and uptake data for MDMAI represents a significant knowledge gap that hinders a complete understanding of its mechanism and a direct comparison with MDMA. Future research should prioritize the in vitro characterization of MDMAI at monoamine transporters and a broader range of receptors. Furthermore, more extensive preclinical behavioral studies are warranted to fully elucidate its entactogenic properties and therapeutic potential. This guide provides a foundational framework for researchers to design and interpret future studies aimed at unlocking the full potential of MDMAI and related compounds.

References

An In-depth Technical Guide on the Initial Toxicity Screening of 5,6-Methylenedioxy-2-aminoindane (MDAI)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance and should only be handled by qualified professionals in a controlled laboratory setting.

Introduction

This compound (MDAI) is a synthetic entactogen of the 2-aminoindane class, structurally related to MDMA.[1][2] Initially synthesized in the 1990s by a team led by David E. Nichols at Purdue University, it was developed as a potential non-neurotoxic analogue of MDMA.[1][3] MDAI has been encountered as a designer drug, with recreational use reported since the late 2000s.[2][4] While it has a reputation among users as a safer alternative to MDMA, scientific evidence, including reports of severe and lethal intoxications, suggests that MDAI poses significant health risks.[2][5] This guide provides a comprehensive overview of the available initial toxicity data for MDAI, focusing on quantitative data, experimental protocols, and mechanisms of action.

Quantitative Toxicological Data

The available toxicological data for MDAI is primarily derived from in vivo studies in rats. A significant lack of comprehensive in vitro cytotoxicity and genotoxicity data exists in the public domain.[3]

Acute In Vivo Toxicity

A key study investigated the median lethal dose (LD50) of MDAI in Wistar rats via different routes of administration.[5] The results are summarized in the table below.

| Parameter | Route of Administration | Vehicle | Species | LD50 | Reference |

| Median Lethal Dose (LD50) | Subcutaneous (s.c.) | Saline | Wistar Rat | 28.33 mg/kg | [5] |

| Median Lethal Dose (LD50) | Intravenous (i.v.) | Saline | Wistar Rat | 35 mg/kg | [5] |

| Median Lethal Dose (LD50) | Gastric (p.o.) | Not specified | Wistar Rat | Not established (up to 40 mg/kg) | [5] |

Table 1: Acute Toxicity of MDAI in Wistar Rats

Unexpectedly, a high mortality rate (90%) was observed at a 40 mg/kg subcutaneous dose during a behavioral test, which prompted the formal LD50 studies.[5] The direct cause of death in subcutaneously treated animals was determined to be disseminated intravascular coagulopathy (DIC) with brain edema.[5]

Pharmacokinetics

The pharmacokinetic profile of MDAI has been investigated in Wistar rats following subcutaneous administration.[5][6] The drug exhibits rapid absorption and distribution.

| Parameter | Value | Conditions | Reference |

| Time to Maximum Concentration (Tmax) in Serum | 30 minutes | 10 mg/kg s.c. | [5] |

| Time to Maximum Concentration (Tmax) in Brain | 30 minutes | 10 mg/kg s.c. | [5] |

| Brain/Serum Ratio | ~4 | 10 mg/kg s.c. | [5] |

| Tissue Accumulation | Lungs | 10 mg/kg s.c. | [5] |

| Plasma Half-life | ~0.8 hours | 10 mg/kg s.c. | [6] |

Table 2: Pharmacokinetic Parameters of MDAI in Wistar Rats

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of toxicological findings. The following sections outline the protocols used in the key in vivo toxicity studies of MDAI.

Acute Toxicity (LD50) Determination in Rats

The following protocol is based on the methodology described in the study by Páleníček et al. (2016).[5]

Objective: To determine the median lethal dose (LD50) of MDAI in Wistar rats via subcutaneous and intravenous routes.

Animals: Male Wistar rats.

Housing: Group-housed under standard laboratory conditions.

Procedure:

-

Dose Preparation: MDAI hydrochloride is dissolved in saline to the desired concentrations.

-

Administration:

-

Subcutaneous (s.c.): A range of MDAI doses are administered subcutaneously to different groups of rats.

-

Intravenous (i.v.): A range of MDAI doses are administered intravenously to different groups of rats.

-

-

Observation: Animals are continuously monitored for clinical signs of toxicity and mortality for a specified period (e.g., 24 hours). Key observations include changes in behavior, autonomic signs (e.g., perspiration, salivation), and the onset of seizures.[7]

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

Pharmacokinetic Study in Rats

The following protocol is based on the methodology described in the study by Páleníček et al. (2016).[5][6]

Objective: To determine the pharmacokinetic profile of MDAI in serum, brain, liver, and lungs of Wistar rats.

Animals: Male Wistar rats.

Procedure:

-

Dose Administration: A single dose of MDAI (e.g., 10 mg/kg) is administered subcutaneously.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) post-administration, groups of animals are euthanized, and samples of blood (for serum), brain, liver, and lungs are collected.

-

Sample Processing:

-

Blood is allowed to clot, and serum is separated by centrifugation.

-

Tissues (brain, liver, lungs) are homogenized.

-

-

Analytical Method: The concentration of MDAI in the serum and tissue homogenates is determined using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Data Analysis: Pharmacokinetic parameters, including Tmax, Cmax, and tissue distribution, are calculated from the concentration-time data.

Visualization of Pathways and Workflows

Proposed Mechanism of Action of MDAI

MDAI acts as a selective serotonin (B10506) and norepinephrine (B1679862) releasing agent (SNRA).[1][6] It has a less pronounced effect on dopamine (B1211576) release compared to MDMA.[1] This mechanism is believed to underlie its empathogenic effects.

Caption: Proposed mechanism of MDAI as a serotonin-norepinephrine releasing agent.

Experimental Workflow for In Vivo Acute Toxicity Screening

The following diagram illustrates a typical workflow for an acute toxicity study, such as the one conducted for MDAI.

Caption: A generalized workflow for an in vivo acute toxicity study.

Discussion and Future Directions

The initial toxicity screening of MDAI reveals a concerning profile, particularly regarding its acute lethality following parenteral administration.[5] The observed cause of death, disseminated intravascular coagulopathy with brain edema, highlights a serious systemic toxicity that is not immediately apparent from its intended pharmacological action.[5] The rapid pharmacokinetics and accumulation in lipophilic tissues such as the lungs are also important considerations for its toxic potential.[5]

A major gap in the current understanding of MDAI's toxicity is the lack of in vitro data. Future research should prioritize:

-

In Vitro Cytotoxicity Assays: Utilizing various cell lines (e.g., hepatocytes, neurons, endothelial cells) to determine the cytotoxic potential of MDAI and its metabolites.

-

Genotoxicity Assays: Employing standard tests such as the Ames test and in vitro micronucleus assay to assess the mutagenic and clastogenic potential of MDAI.

-

Cardiovascular Toxicity Studies: Investigating the effects of MDAI on cardiac function, as this is a known area of concern for stimulant drugs.[1]

-

Neurotoxicity Studies: While often described as "non-neurotoxic," further in-depth studies are needed to confirm the long-term effects of MDAI on serotonergic and other neuronal systems, especially in combination with other substances.[1]

Conclusion

The available data indicates that this compound is not a benign substance. Its acute toxicity in animal models is significant, and there have been reports of human fatalities associated with its use.[1][2][5] The reputation of MDAI as a "non-neurotoxic" and safer alternative to MDMA is not supported by the current scientific evidence. Further comprehensive toxicological evaluation, particularly through in vitro studies, is imperative to fully characterize the risk profile of this compound for the protection of public health. Researchers and drug development professionals should exercise extreme caution when handling and studying this substance.

References

- 1. MDAI - Wikipedia [en.wikipedia.org]

- 2. MDAI (this compound; 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging toxicity of this compound (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5,6-Methylenedioxy-2-aminoindane (MDAI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance that has emerged as a designer drug. As a compound of interest in forensic science, clinical toxicology, and pharmaceutical research, robust and reliable analytical methods for its detection and quantification are essential. These application notes provide detailed protocols for the analysis of MDAI in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Analytical Methods Overview

A summary of the primary analytical techniques for the determination of MDAI is provided below. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

| Analytical Technique | Primary Application | Key Advantages |

| GC-MS | Qualitative and quantitative analysis in seized materials and biological samples (with derivatization). | High chromatographic resolution, excellent for isomeric separation (with derivatization), and provides structural information. |

| LC-MS/MS | Highly sensitive and selective quantification in biological matrices (e.g., blood, plasma, urine). | High sensitivity and specificity, suitable for complex matrices with minimal sample cleanup. |

| HPLC-DAD | Quantification in seized materials and bulk powders. | Robust, cost-effective, and provides spectral information for peak purity assessment. |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of MDAI. However, due to the polar nature of the primary amine group, derivatization is highly recommended to improve chromatographic peak shape and thermal stability. Derivatization is also crucial for the successful separation of MDAI from its positional isomer, 4,5-MDAI.[1][2][3]

Application Note: GC-MS Analysis of MDAI after Derivatization

This method is suitable for the identification and quantification of MDAI in seized powders, tablets, and, with appropriate extraction, in biological fluids. Derivatization with an acylating agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) enhances volatility and allows for the chromatographic separation of MDAI from its isomers.[1][3]

Experimental Protocol: GC-MS with MBTFA Derivatization

1.2.1. Sample Preparation (Seized Material)

-

Accurately weigh 10 mg of the homogenized sample powder.

-

Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

-

Prepare a working solution of 100 µg/mL by diluting the stock solution with methanol.

-

Transfer 100 µL of the working solution to a clean, dry glass test tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

1.2.2. Derivatization Protocol

-

To the dried residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 70°C for 20 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis.

1.2.3. Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MS or equivalent |

| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[4] |

| Injector Temperature | 280°C[4] |

| Injection Mode | Split (20:1)[4] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at 1 mL/min[4] |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |

| Transfer Line Temp | 280°C[4] |

| Ion Source Temp | 230°C[4] |

| Quadrupole Temp | 150°C[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 amu[4] |

1.2.4. Expected Results

The trifluoroacetyl derivative of MDAI will have a characteristic retention time and mass spectrum, allowing for its unambiguous identification. The derivatization allows for the separation of 5,6-MDAI and 4,5-MDAI, which would otherwise co-elute.[1][3]

Quantitative Data Summary (Illustrative)

The following table presents illustrative validation parameters for the quantitative analysis of MDAI by GC-MS. Actual performance may vary based on instrumentation and laboratory conditions.

| Parameter | Illustrative Value |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of MDAI.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for the quantification of MDAI in complex biological matrices such as whole blood, plasma, and urine due to its high sensitivity and specificity.

Application Note: LC-MS/MS Analysis of MDAI in Whole Blood

This method allows for the rapid and sensitive quantification of MDAI in whole blood samples, making it suitable for clinical and forensic toxicology applications. Sample preparation involves protein precipitation followed by liquid-liquid extraction to minimize matrix effects.

Experimental Protocol: LC-MS/MS

2.2.1. Sample Preparation (Whole Blood)

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

To the supernatant, add 1 mL of n-butyl chloride.

-

Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Instrumental Parameters

| Parameter | Value |

| Liquid Chromatograph | Waters Acquity UPLC or equivalent |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions for MDAI to be optimized) |

2.2.3. Expected Results

This method will provide a sharp chromatographic peak for MDAI, well-separated from endogenous matrix components. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for accurate quantification.

Quantitative Data Summary (Illustrative)

The following table presents illustrative validation parameters for the quantitative analysis of MDAI by LC-MS/MS in whole blood.

| Parameter | Illustrative Value |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 6% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | < 15% |

LC-MS/MS Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of MDAI.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

HPLC-DAD is a reliable and widely accessible technique for the quantification of MDAI in less complex matrices such as seized powders and tablets.

Application Note: HPLC-DAD Analysis of MDAI in Seized Materials

This method is suitable for the routine quantification of MDAI in seized drug samples. The diode-array detector allows for the simultaneous monitoring of multiple wavelengths and provides UV spectral data that can be used for peak identification and purity assessment.

Experimental Protocol: HPLC-DAD

3.2.1. Sample Preparation (Seized Material)

-

Accurately weigh 10 mg of the homogenized sample powder.

-

Dissolve the sample in 10 mL of mobile phase to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Prepare calibration standards in the mobile phase.

3.2.2. Instrumental Parameters

| Parameter | Value |

| Liquid Chromatograph | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Phosphate (B84403) Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 284 nm (monitoring 200-400 nm for spectral analysis) |

3.2.3. Expected Results

A well-resolved chromatographic peak for MDAI will be obtained. The UV spectrum of the peak can be compared to that of a reference standard for confirmation of identity.

Quantitative Data Summary (Illustrative)

The following table presents illustrative validation parameters for the quantitative analysis of MDAI by HPLC-DAD.

| Parameter | Illustrative Value |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

HPLC-DAD Experimental Workflow

Caption: Workflow for HPLC-DAD analysis of MDAI.

Sample Preparation Protocols for Biological Matrices

Solid-Phase Extraction (SPE) for MDAI from Urine

4.1.1. Application Note

This SPE protocol is designed for the extraction and concentration of MDAI from urine samples prior to GC-MS or LC-MS/MS analysis. A mixed-mode cation exchange sorbent is recommended to retain the basic MDAI and allow for the removal of interfering matrix components.

4.1.2. Protocol

-

Sample Pre-treatment: To 1 mL of urine, add 100 µL of an appropriate internal standard solution and 200 µL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Wash with 2 mL of 0.1 M acetic acid.

-

Wash with 2 mL of methanol.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution: Elute MDAI from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for the intended analysis (e.g., 100 µL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS derivatization).

Liquid-Liquid Extraction (LLE) for MDAI from Plasma

4.2.1. Application Note

This LLE protocol is suitable for the extraction of MDAI from plasma samples. It is a relatively simple and cost-effective method for sample cleanup prior to chromatographic analysis.

4.2.2. Protocol

-

Sample Pre-treatment: To 500 µL of plasma in a glass test tube, add 50 µL of an appropriate internal standard solution and 100 µL of 1 M sodium hydroxide to basify the sample (pH > 10). Vortex briefly.

-

Extraction: Add 3 mL of a mixture of n-butyl chloride and ethyl acetate (9:1, v/v).

-

Mixing: Cap the tube and vortex for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes.

-

Collection: Transfer the upper organic layer to a clean glass tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for the intended analysis.

Conclusion